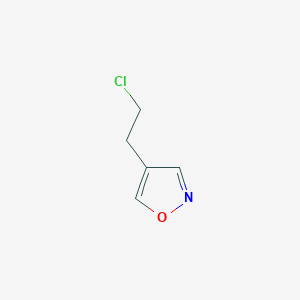
4-(2-Chloroethyl)-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloroethyl)-1,2-oxazole is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It is a heterocyclic compound that contains both an oxazole ring and a chloroethyl group. The compound has been found to exhibit a range of biological activities, including antitumor and antimicrobial properties.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Ligand Design
4-(2-Chloroethyl)-1,2-oxazole, as part of the oxazole ligands family, is significant in coordination chemistry. Oxazoline ligands have been utilized extensively as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses. These ligands are notable for their versatility, straightforward synthesis from readily available precursors, and the ability to modulate chiral centers near donor atoms (Gómez, Muller, & Rocamora, 1999).
Synthesis of 2,4-Disubstituted Oxazoles
The molecule plays a role in the synthesis of various oxazole structures. For instance, 2,4-Oxazole is a structural motif in natural products. A notable synthesis method involves a [3+2] annulation between a terminal alkyne and a carboxamide, facilitated by a gold-catalyzed oxidation strategy. This synthesis is significant for creating diverse oxazole structures with varied functional groups (Luo, Ji, Li, & Zhang, 2012).
Functionalization and Coupling Reactions
4-(2-Chloroethyl)-1,2-oxazole is pivotal in the functionalization of oxazole positions using Suzuki coupling reactions. The molecule is effective in coupling with a range of aryl and heteroaryl boronic acids, leading to the synthesis of novel dioxazoles and other oxazole derivatives (Ferrer Flegeau, Popkin, & Greaney, 2006).
Photo-Oxidation and Reactivity Studies
Oxazole and its derivatives, including 4-(2-Chloroethyl)-1,2-oxazole, have been studied for their reactions with singlet oxygen. These studies are crucial in understanding the physicochemical properties and reactivity of oxazole in various biological and chemical processes (Zeinali, Oluwoye, Altarawneh, & Dlugogorski, 2020).
Gold-Catalyzed Synthesis
The molecule is instrumental in the gold-catalyzed synthesis of complex, fully substituted, and functionalized 4-aminooxazoles. This method employs nucleophilic nitrenoid approaches to access the 1,3-N,O-dipole character in oxazoles, leading to the synthesis of biologically pertinent oxazole motifs (Gillie, Jannapu Reddy, & Davies, 2016).
Mecanismo De Acción
Target of Action
Similar compounds such as chlorambucil and estramustine, which are nitrogen mustard alkylating agents, are known to target dna . They bind to DNA, causing cross-linking of DNA strands and preventing DNA replication, which is crucial for cell survival .
Mode of Action
Based on the behavior of similar compounds, it can be inferred that it might function as an alkylating agent . Alkylating agents work by donating an alkyl group to the guanine base of DNA, which leads to DNA cross-linking. This cross-linking inhibits DNA replication and transcription, leading to cell death .
Biochemical Pathways
Similar compounds have been shown to induce oxidative stress and alter antioxidant enzyme activities . They can also inhibit key enzymes like acetylcholinesterase and Na+,K±ATPase, which are crucial for normal cellular function .
Pharmacokinetics
Similar compounds like lomustine have been studied, and it was found that they are well-absorbed and widely distributed in the body after oral administration . They are metabolized in the liver and excreted through the kidneys .
Result of Action
Similar compounds have been shown to cause dna damage, inhibit dna replication and transcription, induce oxidative stress, and alter enzyme activities, leading to cell death .
Action Environment
The action, efficacy, and stability of 4-(2-Chloroethyl)-1,2-oxazole can be influenced by various environmental factors. For instance, similar compounds like TCEP have been shown to cause adverse effects in aquatic organisms when present in the environment at high concentrations . Factors such as pH, temperature, and presence of other chemicals can also influence the action and stability of these compounds .
Propiedades
IUPAC Name |
4-(2-chloroethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHPVMNMLXQGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroethyl)-1,2-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2430013.png)
![1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2430014.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2430018.png)
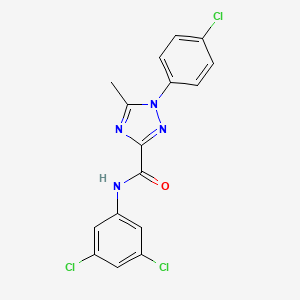
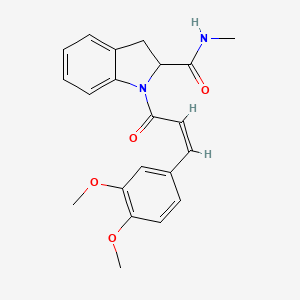

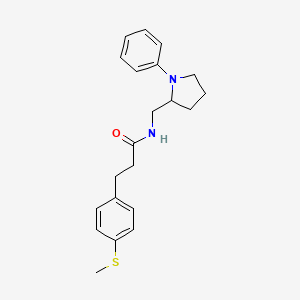
![2,2-Difluoro-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2430027.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2430028.png)
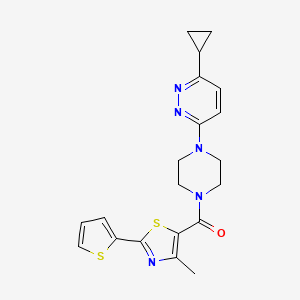
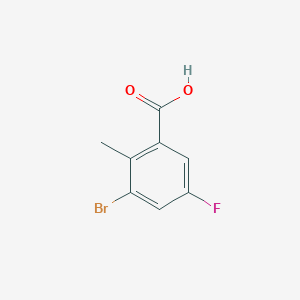
![[4-(Pyridin-3-ylmethyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2430031.png)